Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a chemical compound with the molecular formula C10H9BrF2O2 . It is used as a reactant in the synthesis of various compounds, including aroylbenzoxepinones for analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor activity .
Synthesis Analysis
The synthesis of this compound involves a two-step synthesis method . The most commonly used trifluoromethyl-containing building blocks for the synthesis of trifluoromethylpyridine (TFMP) derivatives are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as FT-IR, 1H NMR, 13C NMR, and MS . The molecular weight of the compound is 243.102 .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of borinic acid derivatives . It can also be used in the protection of crops from pests .
Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 243.10 g/mol . The compound has a specific gravity of 1.48 and a refractive index of 1.58 .
Scientific Research Applications
Visible-Light-Driven Direct 2,2-Difluoroacetylation
Researchers have developed methods for the direct 2,2-difluoroacetylation of alkenes and alkynes using ethyl 2-(3-bromophenyl)-2,2-difluoroacetate under visible light conditions. This process facilitates the synthesis of various 2,2-difluoroacetylated compounds, highlighting the compound's role in introducing difluoroacetyl groups into organic molecules through a light-mediated process (Furukawa et al., 2020).
Radical Reactions and Synthesis of Fluorinated Compounds
This compound has been employed in radical reactions for the synthesis of fluorinated compounds, including difluoroalkanoates and difluoroalkenoates. These methodologies demonstrate the compound's versatility in radical addition reactions, enabling the synthesis of fluorinated molecules with potential applications in medicinal chemistry and material science (Kondratov et al., 2015).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of heterocyclic compounds, such as tri- and tetra-cyclic heterocycles, through radical cyclisation reactions. This application underscores the compound's utility in constructing complex heterocyclic frameworks, which are of significant interest in pharmaceutical research and development (Allin et al., 2005).
Photocatalytic Applications
This compound is also applied in photocatalytic processes for the synthesis of coumarins and other fluorinated organic compounds. These studies highlight the compound's role in facilitating carbon-fluorine bond formation under mild, environmentally friendly conditions, showcasing its potential in green chemistry applications (Fu et al., 2015).
Multicomponent Reactions
Furthermore, it is utilized in multicomponent reactions for the synthesis of difluorinated molecules, such as difluoroalkylation and aminosulfonylation of alkynes. These applications demonstrate the compound's flexibility in participating in complex reactions to yield molecules with diverse functional groups, important for drug discovery and materials science (Xiang et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCGWVQYBZHWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885068-75-7 | |
Record name | ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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